![molecular formula C26H30N2O4 B2735481 2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886161-85-9](/img/structure/B2735481.png)

2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

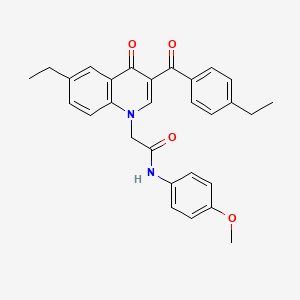

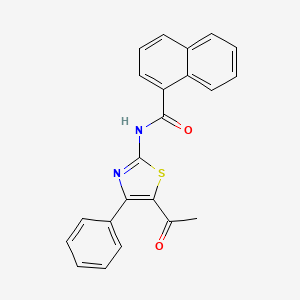

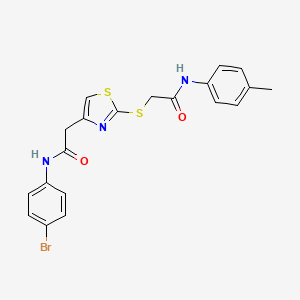

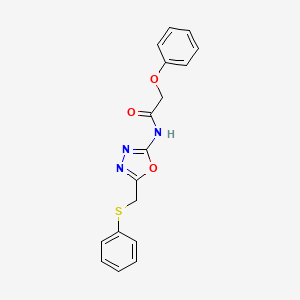

This compound is a pyrrole derivative . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole derivatives has been achieved through various methods . A multicomponent process has been used for the synthesis of diversified 1,2-dihydrochromeno . Additionally, a convenient synthetic procedure for obtaining functionalized pyrrole derivatives via ring-opening strategy has also been developed .Chemical Reactions Analysis

Pyrrole and its derivatives have been synthesized through various reactions . The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds is one of the most convenient methods to synthesize pyrrole heterocycles .科学的研究の応用

Synthesis and Derivatives

Researchers have developed methods for synthesizing derivatives of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, utilizing reactions between methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. This synthesis route facilitates the creation of a wide range of derivatives, showcasing the compound's versatility in chemical synthesis and potential for further functional modifications (Vydzhak & Panchishyn, 2010).

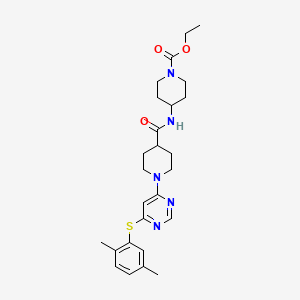

Chemical Properties and Applications

The structure and chemical properties of derivatives related to the compound have been extensively studied, revealing their potential in various applications. For example, research on the synthesis of polyfunctional fused heterocyclic compounds, including those derived from indene-1,3-diones, demonstrates the compound's utility in creating complex heterocyclic structures with potential applications in materials science and pharmacology (Hassaneen et al., 2003).

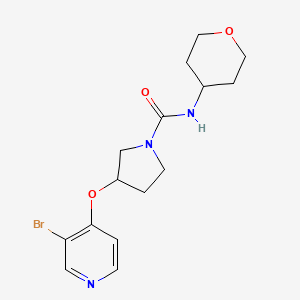

Anticancer Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized using a similar compound, exhibited potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Some derivatives demonstrated IC(50) values below 10 nM, indicating significant anticancer potential. This research highlights the compound's relevance in the development of new chemotherapeutic agents (Deady et al., 2003).

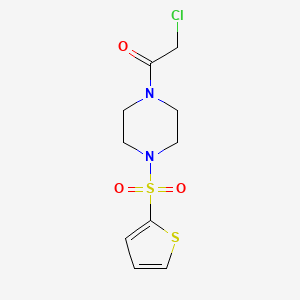

Photophysical Properties

The compound and its derivatives have also been investigated for their photophysical properties. For instance, conjugated polymers containing the diketopyrrolopyrrole (DPP) backbone, related to the compound , have been synthesized and shown to exhibit strong photoluminescence. These materials offer promising applications in the fields of organic electronics and photonics, including polymer solar cells and fluorescent dyes for cell imaging (Beyerlein & Tieke, 2000).

将来の方向性

特性

IUPAC Name |

2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4/c1-15(2)31-19-9-7-18(8-10-19)23-22-24(29)20-13-16(3)17(4)14-21(20)32-25(22)26(30)28(23)12-11-27(5)6/h7-10,13-15,23H,11-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMPGJGSFYFIPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=C(C=C4)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2735406.png)

![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2735411.png)

![3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2735418.png)